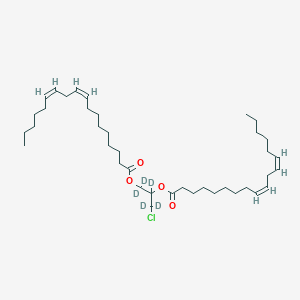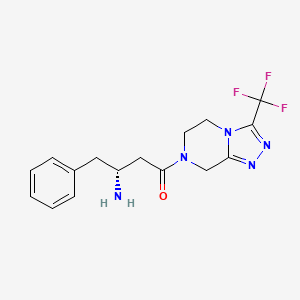
Desfluoro Sitagliptin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desfluoro Sitagliptin is a derivative of Sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus. The compound is characterized by the absence of a fluorine atom in its structure compared to Sitagliptin. This modification can influence its pharmacological properties and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Desfluoro Sitagliptin involves several steps, starting from commercially available starting materials. One common method includes the reduction of an enamine intermediate using sodium borohydride (NaBH4) followed by the resolution of racemates using (−)-di-p-toluoyl-L-tartaric acid . This method avoids the use of expensive noble metal catalysts, making it cost-effective and straightforward.
Industrial Production Methods
Industrial production of this compound can follow similar routes as its synthesis in the laboratory, with optimizations for scale-up. The use of chemical resolution and asymmetric hydrogenation are key methods employed to ensure high yield and purity .
化学反应分析
Types of Reactions
Desfluoro Sitagliptin undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
科学研究应用
Desfluoro Sitagliptin has a wide range of applications in scientific research:
Chemistry: Used as a reference material and in the study of reaction mechanisms.
Biology: Investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Explored for its potential in treating type 2 diabetes mellitus and other metabolic disorders.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
作用机制
Desfluoro Sitagliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to increased insulin secretion and decreased glucagon levels . The compound activates cAMP and ERK1/2 signaling pathways, which are crucial for its biological activity .
相似化合物的比较
Similar Compounds
Sitagliptin: The parent compound, which contains a fluorine atom.
5-Desfluoro Sitagliptin: Another derivative with a different fluorine substitution pattern.
Uniqueness
Desfluoro Sitagliptin is unique due to its specific structural modification, which can influence its pharmacokinetics and pharmacodynamics. This makes it a valuable compound for studying the effects of fluorine substitution on DPP-4 inhibitors and their therapeutic potential.
属性
分子式 |
C16H18F3N5O |
|---|---|
分子量 |
353.34 g/mol |
IUPAC 名称 |
(3R)-3-amino-4-phenyl-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one |
InChI |
InChI=1S/C16H18F3N5O/c17-16(18,19)15-22-21-13-10-23(6-7-24(13)15)14(25)9-12(20)8-11-4-2-1-3-5-11/h1-5,12H,6-10,20H2/t12-/m1/s1 |
InChI 键 |
DAMOAWJLJZDJFZ-GFCCVEGCSA-N |
手性 SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC=CC=C3)N |
规范 SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


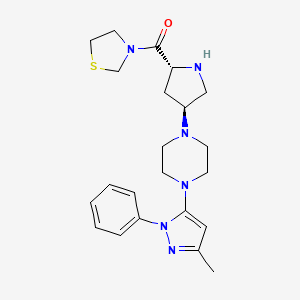
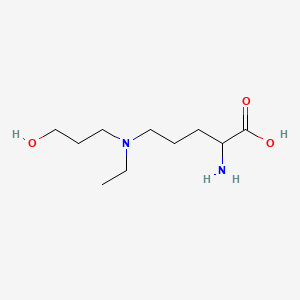
![4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine](/img/structure/B13851636.png)

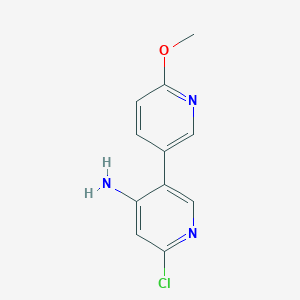
![3-Chloro-6,8-dicyclopropylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13851650.png)

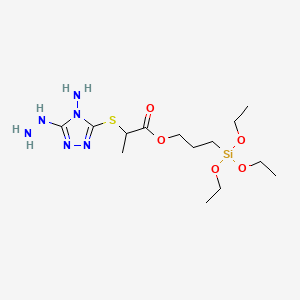
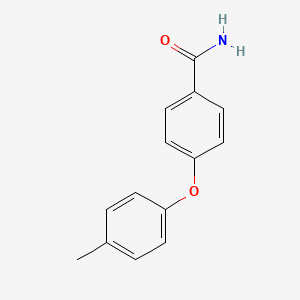
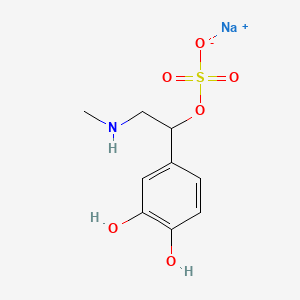
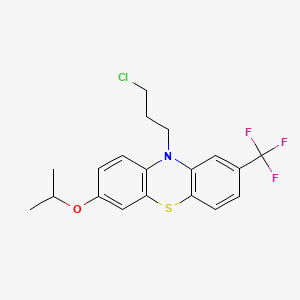
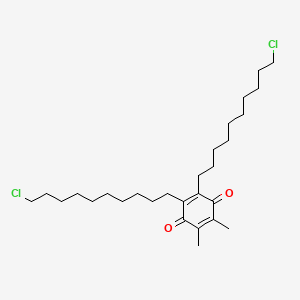
amino](1,2,3-13C3)propanoate](/img/structure/B13851687.png)
